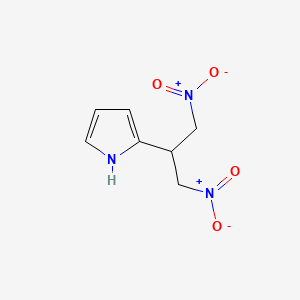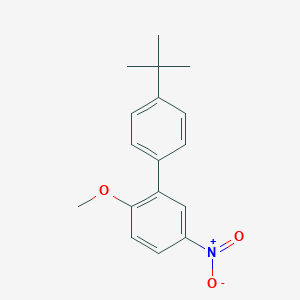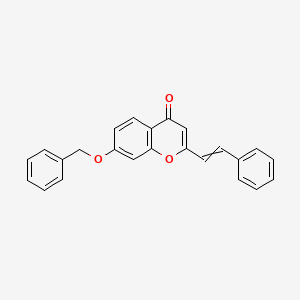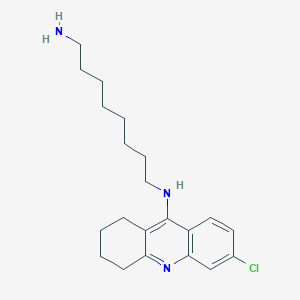
2-(1,3-Dinitropropan-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dinitropropan-2-yl)-1H-pyrrole is a chemical compound characterized by the presence of a pyrrole ring substituted with a 1,3-dinitropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole typically involves the nitration of a suitable precursor, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 1,3-dinitropropane with an appropriate pyrrole precursor under acidic conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dinitropropan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the pyrrole ring.
Reduction: Amino derivatives of the pyrrole ring.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-Dinitropropan-2-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as explosives or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dinitropropan-2-yl)-1H-pyrrole involves its interaction with molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro groups play a crucial role in its reactivity, enabling the compound to participate in redox reactions and interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dinitropropan-2-yl)furan: Similar structure but with a furan ring instead of a pyrrole ring.
1,3-Diisopropylbenzene: An aromatic hydrocarbon with isopropyl groups, used as a precursor in industrial processes.
Uniqueness
2-(1,3-Dinitropropan-2-yl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and nitro groups, which confer distinct chemical and biological properties
Properties
CAS No. |
865775-40-2 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
2-(1,3-dinitropropan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C7H9N3O4/c11-9(12)4-6(5-10(13)14)7-2-1-3-8-7/h1-3,6,8H,4-5H2 |
InChI Key |
XAIBCSCBHJCZED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C[N+](=O)[O-])C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)

![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)


![[(3R)-1-Ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12535723.png)

![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)

![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)

![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)

